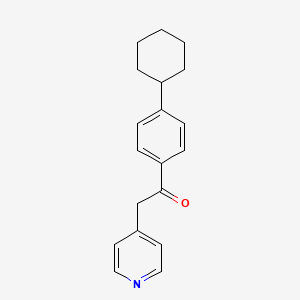
4,4-Diethyl-5-methylhept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-5-methylhept-6-en-3-one is an organic compound with the molecular formula C12H22O It is a ketone with a double bond located at the sixth carbon atom in the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-5-methylhept-6-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethyl-5-methylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Diethyl-5-methylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 4,4-Diethyl-5-methylhept-6-en-3-one exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the carbonyl group and the double bond. These functional groups can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, leading to the formation of new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-hepten-2-one: Another enone with a similar structure but different substituents.
5-Methylhept-2-en-4-one: A related compound with a different position of the double bond and methyl group.
Uniqueness
4,4-Diethyl-5-methylhept-6-en-3-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of two ethyl groups at the fourth carbon atom and a methyl group at the fifth carbon atom distinguishes it from other similar enones, potentially leading to different chemical and physical properties.
Propriétés
Numéro CAS |
185029-84-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
4,4-diethyl-5-methylhept-6-en-3-one |
InChI |
InChI=1S/C12H22O/c1-6-10(5)12(8-3,9-4)11(13)7-2/h6,10H,1,7-9H2,2-5H3 |
Clé InChI |
LGTKCCZKDKXLSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CC)(CC)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


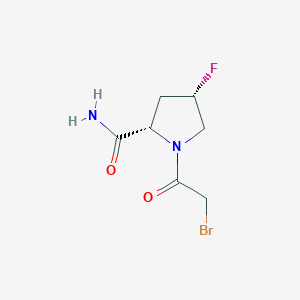
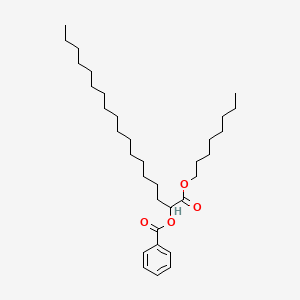
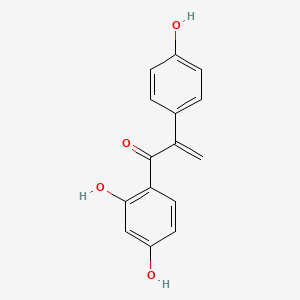
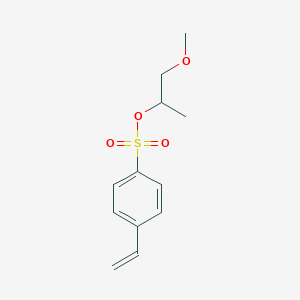
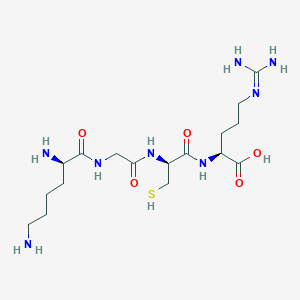
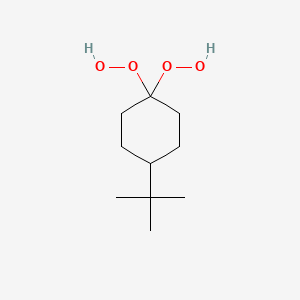
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
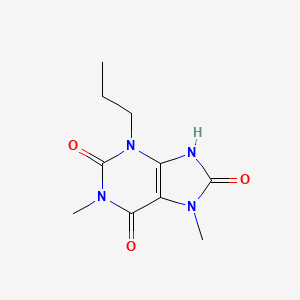



![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
